Illudin M

説明

This compound has been reported in Omphalotus olearius, Granulobasidium vellereum, and Omphalotus illudens with data available.

RN given refers to (3'S-trans)-isomer; structure in first source

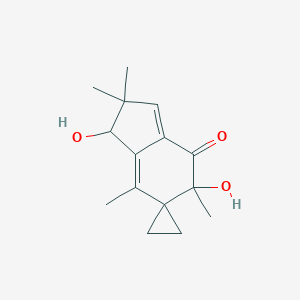

Structure

3D Structure

特性

IUPAC Name |

(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMDIQLUNODCTG-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031276 | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-04-9 | |

| Record name | Illudin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Illudin M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illudin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILLUDIN M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Illudin M

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin M is a cytotoxic sesquiterpenoid belonging to a class of fungal secondary metabolites known as illudins.[1] First isolated from the culture medium of Omphalotus illudens (formerly Clitocybe illudens), this compound and its structural analog Illudin S have garnered significant interest in the field of oncology.[2] These compounds exhibit potent antitumor activities by alkylating DNA, which interferes with DNA synthesis and induces apoptosis.[1][2] While their indiscriminate toxicity has limited direct clinical use, illudins serve as crucial lead compounds for the development of semisynthetic anticancer agents with improved therapeutic indices, such as Irofulven (a derivative of Illudin S).[2][3] Recent research into this compound derivatives has shown enhanced selectivity for cancer cells, renewing the demand for a stable and scalable supply of the natural precursor.[2][3] This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols for its production and purification.

Natural Sources of this compound

This compound is naturally produced by various species of fungi within the genus Omphalotus, commonly known as Jack-o'-lantern mushrooms.[3] These basidiomycetes are the primary source from which this compound has been isolated. Submerged cultivation of these fungal strains allows for the production and secretion of this compound into the culture broth, facilitating its extraction and purification.[2]

Fungal Species Reported to Produce this compound:

Among these, Omphalotus nidiformis has been the subject of recent process optimization studies aimed at large-scale biotechnological production.[2]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of illudins, like other sesquiterpenes, originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[8][9] The draft genome of Omphalotus olearius has revealed the presence of sesquiterpene synthase (STS) enzymes and associated gene clusters believed to be responsible for illudin biosynthesis.[4][10] Specifically, two Δ-6 protoilludene synthases, Omp6 and Omp7, have been identified within these clusters.[4]

The proposed pathway begins with the ionization of FPP to form a farnesyl cation.[9][11] This cation is then cyclized by a Δ-6 protoilludene synthase to form the key tricyclic intermediate, Δ-6 protoilludene. Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases and other tailoring enzymes found within the gene cluster, are required to hydroxylate and further oxidize the protoilludene scaffold to yield this compound.[4]

Biotechnological Production and Yield

Significant efforts have been made to develop robust and scalable fermentation processes for this compound production to support preclinical and clinical studies.[3] Research has focused on optimizing culture media, seed preparation, and feeding strategies to maximize titers. Using submerged cultivation of Omphalotus nidiformis, researchers have demonstrated a dramatic increase in yield from initial screenings to optimized fed-batch processes.[2]

| Strain | Cultivation Method | Medium/Feed | Max. Titer (mg L⁻¹) | Reference |

| Omphalotus nidiformis | Shake Flask (Screening) | Rb2 Medium with Corn Steep Solids | ~78 | [2] |

| Omphalotus nidiformis | Shake Flask (Optimized) | Simplified Medium + Glucose/Acetate Feed | ~940 | [2] |

| Omphalotus nidiformis | Stirred Tank Bioreactor (1.5 L) | pH-shift + Precursor Feeding | >900 | [3] |

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is based on the optimized fed-batch process developed for Omphalotus nidiformis.[2]

a. Seed Preparation:

-

Inoculate a suitable agar plate with O. nidiformis mycelium and incubate until fully grown.

-

Transfer agar plugs to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Rb2).

-

Homogenize the culture using a sterile blender.

-

Incubate the seed culture on a rotary shaker at 120 rpm for 7-10 days at 24°C.

b. Production Fermentation:

-

Inoculate production flasks containing a simplified medium (e.g., Glucose 13.5 g L⁻¹, Corn Steep Solids 7.0 g L⁻¹) with the seed culture.

-

Incubate on a rotary shaker at 120 rpm and 24°C.

-

Implement a feeding strategy to enhance production. For example, feed with acetate (8.0 g L⁻¹) at 96 hours and glucose (6.0 g L⁻¹) at 120 hours.[2]

-

Monitor this compound concentration by taking aseptic samples every 24 hours. The peak titer is typically reached after approximately 8 days.[2]

Isolation and Purification of this compound

This protocol describes a robust, scalable downstream process to obtain highly pure this compound from culture supernatant.[12]

a. Adsorption from Supernatant:

-

Remove fungal biomass from the culture broth by centrifugation or filtration to obtain cell-free supernatant.

-

Add a porous adsorber resin (e.g., Amberlite® XAD16N, ~30 g L⁻¹) to the supernatant and incubate for 30 minutes with shaking to allow for adsorption of this compound.[12]

-

Pack the resin into a column and wash with deionized water to remove hydrophilic impurities.

b. Elution and Liquid-Liquid Extraction:

-

Perform a stepwise elution with increasing concentrations of methanol. A full elution of this compound is typically achieved with 70-80% methanol.[12]

-

Collect the this compound-rich fractions and dry them completely (e.g., using a rotary evaporator) to remove all methanol.

-

Re-suspend the dried extract in a water/n-heptane mixture. This compound will selectively partition into the heptane phase, while remaining water-soluble impurities stay in the aqueous phase.[12]

c. Crystallization:

-

Separate the heptane phase containing this compound.

-

Concentrate the solution by evaporating the heptane.

-

This compound will precipitate as clear crystals.

-

Collect the crystals and dry them. This process can achieve a final purity of >95%.[3]

Analytical Methods for Quantification and Characterization

a. Quantification via RP-HPLC:

-

Sample Preparation: Mix 200 µL of culture supernatant 1:1 with ice-cold acetonitrile and centrifuge at 16,800×g for 5 minutes.[12]

-

System: A reverse-phase HPLC system (e.g., Dionex UltiMate™ 3000) with a C18 column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm × 50 mm) at 40°C.[12]

-

Mobile Phase: A gradient of acetonitrile (B) in water with 0.1% formic acid (A).

-

Detection: Diode Array Detector (DAD) set to 325 ± 10 nm for quantification.[12]

-

Quantification: Establish a calibration curve using a purified this compound standard (>95% purity).

b. Structure Confirmation:

-

High-Resolution Mass Spectrometry (HR-MS): Confirm the molecular formula using an ESI-TOF-MS system. This compound shows a molecular ion in positive electrospray mode at m/z 271.1305 [M+Na]⁺ (calculated for C₁₅H₂₀NaO₃⁺, 271.1307).[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure and purity by acquiring ¹H, ¹³C, COSY, HSQC, and HMBC spectra in CDCl₃ and comparing chemical shifts with reported values.[12][13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimization of the production process for the anticancer lead compound this compound: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Omphalotus nidiformis - Wikipedia [en.wikipedia.org]

- 6. Identification of illudins in Omphalotus nidiformis and Omphalotus olivascens var. indigo by column liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and characterisation of a broderol-like illudin, omphaderol in the mycelial extracts of Omphalotus mexicanus (Omphalotaceae) using UPLC-QTOF-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brainkart.com [brainkart.com]

- 9. researchgate.net [researchgate.net]

- 10. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of the production process for the anticancer lead compound this compound: downstream processing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Illudin M as a potent alkylating agent

An In-depth Technical Guide to Illudin M as a Potent Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a natural sesquiterpene compound produced by fungi of the Omphalotus genus, commonly known as the Jack O'Lantern mushroom.[1][2] It belongs to a class of cytotoxic agents that have garnered significant interest in oncology due to their potent DNA alkylating capabilities.[3][4] Structurally, this compound and its close relative, Illudin S, are characterized by a unique spirocyclopropyl-substituted fused 6,5-bicyclic ring system.[5][6] This strained cyclopropyl group is the cornerstone of their biological activity, enabling them to act as powerful alkylating agents that form covalent adducts with biological macromolecules, primarily DNA.[7][8]

While the high, non-specific toxicity of natural illudins has limited their direct therapeutic use, they have served as crucial lead compounds for the development of semi-synthetic analogs with improved therapeutic indices.[6][9] The most notable of these is Irofulven (6-hydroxymethylacylfulvene or HMAF), a derivative of Illudin S, which has advanced to clinical trials.[10][11][12] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, the cellular responses it elicits, its cytotoxic profile, and the experimental methodologies used for its evaluation.

Mechanism of Action: DNA Alkylation

The primary mechanism underlying the cytotoxicity of this compound is its ability to alkylate DNA.[2][3] The key structural feature responsible for this activity is the α,β-unsaturated ketone in conjunction with the highly strained cyclopropyl ring.[13][14] This configuration allows for nucleophilic attack, leading to the formation of a stable, electrophilic intermediate that readily reacts with nucleophilic sites on DNA bases.[7]

The process is thought to involve the following steps:

-

Activation: this compound is not an alkylating agent itself but is considered a prodrug. Inside the cell, it is believed to be activated, possibly through enzymatic or chemical reduction, although its toxicity does not appear to correlate with the levels of specific reductases like PTGR1, unlike some of its analogs.[5][15]

-

Formation of Electrophilic Intermediate: The activation leads to the opening of the strained cyclopropyl ring, generating a stabilized carbocation or a related electrophilic species.

-

Nucleophilic Attack by DNA: This highly reactive intermediate is then attacked by nucleophilic sites on DNA bases. Studies on the related Illudin S have shown that it forms covalent adducts, particularly with adenine (Ade).[5] This alkylation disrupts the normal structure and function of DNA.[1]

Caption: Figure 1: Proposed Mechanism of this compound DNA Alkylation.

Cellular Response and Signaling Pathways

The formation of this compound-DNA adducts triggers a cascade of cellular events, primarily centered around DNA damage response (DDR) pathways. Unlike many conventional alkylating agents, illudin-induced lesions are not recognized by global genome repair mechanisms.[16][17]

3.1 DNA Repair Pathways

-

Transcription-Coupled Nucleotide Excision Repair (TC-NER): The primary and most critical pathway for repairing illudin-induced DNA damage is TC-NER.[16][18] This is evidenced by the extreme sensitivity of cells deficient in core NER enzymes (XPA, XPF, XPG) and TC-NER-specific factors (CSA, CSB).[17] The lesions appear to create a physical blockage that stalls RNA polymerase during transcription, thereby initiating this specialized repair pathway.[1][18]

-

Post-Replication Repair (PRR): Illudin damage also blocks DNA replication forks.[16][18] The RAD18/RAD6 complex, which is central to PRR, plays a significant role in overcoming this replication blockage, suggesting that translesion synthesis (TLS) pathways may be involved in cellular tolerance.[16][18]

3.2 Cell Cycle Arrest and Apoptosis The overwhelming DNA damage caused by this compound, if not adequately repaired, leads to prolonged cell cycle arrest and the induction of apoptosis.[3][7] Studies with Illudin S have demonstrated a block at the G1-S phase interface of the cell cycle.[13][14] The semi-synthetic analog Irofulven has been shown to induce apoptosis through the activation of ERK and JNK kinases.[6] The resulting cell death is independent of p53 status, which is a significant advantage for treating tumors with p53 mutations.[19]

Caption: Figure 2: Cellular Response to Illudin-Induced DNA Damage.

Quantitative Data: Cytotoxicity and Activity

This compound and its analogs exhibit potent cytotoxicity against a broad spectrum of human cancer cell lines, including those resistant to conventional chemotherapeutics.[11][13][14] Their effectiveness is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay Type | IC50 / Activity Metric | Reference(s) |

|---|---|---|---|---|

| This compound | HL-60 (Leukemia) | Continuous Exposure | >15 nM inhibits growth | [13] |

| This compound | Panc-1 (Pancreatic) | Apoptosis Assay (24-120h) | Induces 86% apoptosis | [3] |

| This compound | HT-29 (Colon) | Apoptosis Assay (24-120h) | Induces 48% apoptosis | [3] |

| Illudin S | HL-60 (Leukemia) | Continuous Exposure | 6-11 nM (IC50) | [13][14] |

| Illudin S | HL-60 (Leukemia) | Colony Forming (2h exposure) | 11 nM (IC50) | [13] |

| Illudin S | SW-480 (Colon) | Cytotoxicity Assay | ~10 nM (IC50) | [5] |

| Illudin S | PTGR1-480 (Colon) | Cytotoxicity Assay | ~10 nM (IC50) | [5] |

| Irofulven | SW-480 (Colon) | Cytotoxicity Assay | ~300 nM (IC50) | [5] |

| Irofulven | PTGR1-480 (Colon) | Cytotoxicity Assay | ~100 nM (IC50) | [5] |

| Dihydrothis compound | HL-60 (Leukemia) | Continuous Exposure | ~10,000x less toxic than this compound |[13] |

Note: IC50 values can vary significantly based on the assay method, exposure time, and specific laboratory conditions.

Table 2: DNA Adduct Formation Data

| Compound | Cell Line | Drug Concentration | Adducts Formed (per 10^7 nucleotides) | Reference(s) |

|---|---|---|---|---|

| Illudin S | SW-480 | 10 nM (IC50) | 16 | [5] |

| Illudin S | PTGR1-480 | 10 nM (IC50) | 16 | [5] |

| Acylfulvene | SW-480 | 300 nM (IC50) | 21 | [5] |

| Acylfulvene | PTGR1-480 | 100 nM (equitoxic) | 21 |[5] |

These data highlight that while Illudin S is more potent in forming DNA adducts on a dose-per-dose basis, the resulting adducts from both illudins and acylfulvenes appear to be equally lethal.[5]

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize this compound. Specific parameters should be optimized for individual experimental setups.

5.1 In Vitro Cytotoxicity - MTT Assay

This protocol assesses the effect of this compound on the metabolic activity of cultured cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM). Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.

5.2 Quantification of DNA Adducts by LC-MS/MS

This protocol outlines a method to detect and quantify this compound-DNA adducts in treated cells.

-

Cell Treatment and DNA Isolation: Culture cells to ~80% confluency and treat with this compound at a desired concentration (e.g., at its IC50) for a set time. Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity.

-

DNA Digestion: Quantify the isolated DNA. Digest 10-20 µg of DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove enzymes and other contaminants and to enrich the adducted nucleosides.

-

LC-MS/MS Analysis: Analyze the processed sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separate the nucleosides on a C18 reverse-phase column.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass transitions (parent ion to fragment ion) corresponding to the anticipated this compound-DNA adducts (e.g., this compound-dG or this compound-dA).

-

-

Quantification: Create a standard curve using synthesized adduct standards to quantify the number of adducts per 10^6 or 10^7 normal nucleotides in the genomic DNA.

Caption: Figure 3: General Workflow for In Vitro Evaluation of this compound.

Conclusion

This compound is a highly potent natural product whose anticancer activity is rooted in its function as a DNA alkylating agent. Its unique mechanism, which generates DNA lesions that evade global repair pathways and are instead targeted by transcription-coupled repair, makes it a valuable tool for studying DNA damage response and a promising scaffold for drug development. While its inherent toxicity is a challenge, the clinical progression of its analog, Irofulven, demonstrates the therapeutic potential of the illudin pharmacophore. Further research into this compound's protein interactions and the development of new derivatives with enhanced tumor specificity will continue to be important areas for advancing cancer chemotherapy.

References

- 1. Omphalotus illudens - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anticancer active illudins: recent developments of a potent alkylating compound class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Chemical Proteomic Analysis of Illudin‐Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase I clinical and pharmacokinetic trial of irofulven - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Preclinical evaluation of illudins as anticancer agents. | Semantic Scholar [semanticscholar.org]

- 15. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. repub.eur.nl [repub.eur.nl]

- 17. researchgate.net [researchgate.net]

- 18. The mutational impact of Illudin S on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Illudin M and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illudins are a class of sesquiterpenoid natural products produced by fungi of the Omphalotus genus, commonly known as the jack-o'-lantern mushroom. Among these, Illudin M has garnered significant attention due to its potent cytotoxic and antitumor properties. These properties stem from its unique chemical structure, which includes a highly strained cyclopropane ring and an α,β-unsaturated ketone. This reactive functionality allows this compound and its analogues to act as DNA alkylating agents, inducing cellular damage and triggering apoptotic pathways in cancer cells. Understanding the precise three-dimensional structure of these molecules is paramount for elucidating their mechanism of action and for the rational design of novel, more effective anticancer drugs with improved therapeutic indices.

This technical guide provides an in-depth overview of the structural elucidation of this compound and its key analogues. It consolidates spectroscopic and crystallographic data, details the experimental protocols for their characterization, and visualizes the key signaling pathway involved in the cellular response to illudin-induced DNA damage.

Core Structure and Key Analogues

This compound possesses a complex, polycyclic skeleton. Its structure was first reported in 1963.[1] Key analogues, such as Dehydrothis compound and Acylfulvene, have been synthesized to enhance antitumor activity and reduce toxicity.[2][3] The core chemical structures are presented below.

-

This compound: The parent compound, characterized by its spirocyclopropane-indene core.

-

Illudin S: A closely related natural analogue, differing by the presence of an additional hydroxyl group.[4]

-

Dehydrothis compound: A semi-synthetic analogue with an additional double bond, enhancing its reactivity.[2][5]

-

Acylfulvene: A promising derivative that has undergone clinical investigation, featuring a fulvene moiety.[3][6]

Data Presentation: Spectroscopic and Crystallographic Data

Table 1: NMR Spectroscopic Data for Dehydrothis compound Analogue (Compound 8 in Source)

Note: The following data is for a synthesized bicyclic analogue of Dehydrothis compound, as a comprehensive public dataset for Dehydrothis compound itself is not available. This data provides representative shifts for the core structure.

| Assignment | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (CDCl₃) δ (ppm) |

| CH₃ | 1.00 (m) | 12.8, 11.5 |

| CH₂ | 1.36 (m), 1.96 (m), 2.36 (m) | 26.8, 20.8 |

| CH | 3.19 (m), 3.78 (m) | 41.9, 39.3, 67.9 |

| C | - | 205.4, 148.3, 128.3, 108.9 |

| O-CH₂ | 4.00 (m) | 65.6, 64.5 |

| CH₃ (vinyl) | 1.88 (d, J=2.7) | 12.8 |

Data adapted from J. Org. Chem., Vol. 62, No. 9, 1997.[3]

Table 2: Mass Spectrometry Data for Illudin Analogues

| Compound | Ionization Mode | m/z (Observed) | Proposed Fragment/Adduct |

| Dehydrothis compound | HRMS | 246.1256 | [M]⁺ (C₁₅H₁₈O₃) |

| Acylfulvene | HRMS | 232.1099 | [M]⁺ (C₁₄H₁₆O₃) |

| Acylfulvene Analogue (Compound 16) | HRMS | 230.0948 | [M]⁺ (C₁₄H₁₄O₃) |

Data compiled from PubChem and J. Org. Chem., Vol. 62, No. 9, 1997.[3][5]

Table 3: X-ray Crystallography Data

A complete Crystallographic Information File (CIF) for this compound is not publicly available in open-access databases. The determination of the absolute configuration and precise bond lengths and angles relies on single-crystal X-ray diffraction analysis. The general procedure for such an analysis is detailed in the experimental protocols section. For reference, a search in the Crystallography Open Database did not yield a specific entry for this compound.[7][8][9][10][11]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation, purification, and structural characterization of illudins.

Isolation and Purification

This compound is typically isolated from submerged liquid cultures of Omphalotus species, such as Omphalotus illudens.[12][13]

Protocol:

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel.

-

Purification: Further purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

-

Crystallization: The purified compound is crystallized from a suitable solvent system, such as heptane, to yield crystals suitable for X-ray diffraction.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

1D NMR (¹H and ¹³C): Standard ¹H and ¹³C{¹H} NMR spectra are acquired to determine the chemical shifts and multiplicities of all proton and carbon atoms.[7][8][10][14][15]

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J_CH_).

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (²J_CH_ and ³J_CH_), which is crucial for connecting different spin systems and assigning quaternary carbons.[16][17]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural information through fragmentation analysis.[6][14][18][19][20][21][22][23][24]

Protocol:

-

Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion is measured to determine the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed to deduce structural motifs.[6][18][19]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.[9][11][20][21]

Protocol:

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[20]

Signaling Pathway

This compound and its analogues exert their cytotoxic effects by alkylating DNA, which creates bulky adducts. These adducts stall DNA replication and transcription.[25] The primary cellular response to this type of damage is the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2][3][4][17][25][26]

Transcription-Coupled Nucleotide Excision Repair (TC-NER) Pathway

The following diagram illustrates the key steps in the TC-NER pathway initiated by an Illudin-induced DNA lesion.

Caption: The Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for Illudin-induced DNA adducts.

Conclusion

The structural elucidation of this compound and its analogues is a critical component in the development of new anticancer therapies. While the complete quantitative data for this compound remains somewhat fragmented in the public domain, analysis of its key analogues provides invaluable insight into the structure-activity relationships of this class of compounds. The methodologies of NMR, mass spectrometry, and X-ray crystallography are indispensable tools in this endeavor. Furthermore, understanding the cellular response to illudin-induced DNA damage, particularly the TC-NER pathway, opens avenues for targeted therapeutic strategies, potentially in combination with inhibitors of DNA repair to enhance efficacy. This guide serves as a foundational resource for researchers dedicated to harnessing the potent cytotoxic capabilities of the illudin family for the next generation of cancer treatments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dehydrothis compound|Anticancer Research Reagent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 5. Dehydrothis compound | C15H18O3 | CID 362430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+)-Acylfulvene | C14H16O2 | CID 11672964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. google.com [google.com]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Optimization of the production process for the anticancer lead compound this compound: improving titers in shake-flasks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. Sesquiterpenes from Omphalotus illudens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (Hydroxymethyl)acylfulvene: an illudin derivative with superior antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

- 22. MALDI mass Spectrometry based proteomics for drug discovery & development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MALDI-FTICR imaging mass spectrometry of drugs and metabolites in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Transcription-coupled Nucleotide Excision Repair: New Insights Revealed by Genomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Transcription-Coupled Nucleotide Excision Repair (TC-NER) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Illudin M and its Sesquiterpene Derivatives for Researchers and Drug Development Professionals

Introduction

Illudins are a class of sesquiterpene natural products produced by fungi of the Omphalotus genus, commonly known as the Jack O'Lantern mushroom.[1][2] These compounds, particularly Illudin M and the closely related Illudin S, have garnered significant interest in the field of oncology due to their potent cytotoxic and antitumor activities.[3][4] However, their high toxicity to normal cells has historically limited their therapeutic potential.[5] This has led to the development of numerous semi-synthetic derivatives, such as Irofulven (a derivative of Illudin S), designed to improve the therapeutic index while retaining the potent anticancer effects.[3]

This technical guide provides a comprehensive overview of this compound and its sesquiterpene derivatives, focusing on their mechanism of action, quantitative cytotoxicity, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.

Core Mechanism of Action: DNA Alkylation and Cell Cycle Arrest

The primary mechanism of action for illudins and their derivatives is the alkylation of DNA and other macromolecules.[1] This covalent binding to DNA induces significant cellular damage, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[6][7]

The activation of these compounds is a critical step in their cytotoxic activity. For acylfulvenes, a major class of Illudin derivatives, this activation is often mediated by prostaglandin reductase 1 (PTGR1), an enzyme that is frequently overexpressed in various tumor types.[2][8][9] This tumor-selective activation is a key factor in the improved therapeutic index of some derivatives.[8]

Once activated, these compounds form adducts with DNA, primarily at purine residues.[10] This DNA damage triggers a cellular stress response, leading to the activation of DNA damage repair (DDR) pathways.[11] However, illudin-induced DNA lesions are often poorly repaired by global genomic nucleotide excision repair (NER), and instead rely on transcription-coupled NER (TC-NER) and post-replication repair pathways.[9][10][12] This dependency on specific repair pathways can be exploited to target cancer cells with deficiencies in these repair mechanisms.[10][11] The persistent DNA damage leads to cell cycle arrest, typically in the S-phase, and the initiation of apoptotic cell death.[7]

Signaling Pathway for Acylfulvene Activation and DNA Damage

The following diagram illustrates the activation of acylfulvene by PTGR1 and the subsequent DNA damage cascade.

Caption: Acylfulvene activation by PTGR1 leading to DNA damage and apoptosis.

Quantitative Data Presentation: Cytotoxicity

The cytotoxic potential of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the dose required to reduce the surviving fraction of cells to 10% (D10). These values are highly dependent on the cell line, exposure time, and the specific assay used. The following tables summarize the reported cytotoxicity data for key compounds in this class.

Table 1: Comparative Cytotoxicity of Illudin S and Irofulven Analogs

| Compound | Cell Line | Assay Type | Cytotoxicity Metric (IC50/D10) | Source |

| (-)-Irofulven | Human Fibroblasts | Colony Survival | D10: ~50 ng/mL | [13] |

| Illudin S | Human Fibroblasts | Colony Survival | D10: ~1 ng/mL | [13] |

| Acylfulvene | SW-480 (Colon Cancer) | Cell Viability | IC50: 301 nM | [13] |

| Illudin S | SW-480 (Colon Cancer) | Cell Viability | IC50: 14 nM | [13] |

| (-)-Irofulven | Panel of Human Carcinoma Cell Lines | MTT Assay | Average IC50: 490 nM | [13] |

Table 2: Cytotoxicity of Acylfulvene Sulfonamide Analogs in MV522 and 8392 B Cells

| Compound | MV522 (Human Lung Adenocarcinoma) IC50 (nM) | 8392 (B-cell Leukemia/Lymphoma) IC50 (nM) |

| 89b | 78 | >1000 |

| 89c | 8 | >5600 |

Data compiled from multiple sources where experimental conditions may vary.[14]

Experimental Protocols

The evaluation of this compound and its derivatives relies on a set of standard in vitro assays to determine their effects on cell viability, proliferation, and cell cycle progression. Detailed methodologies for these key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.[15][16]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[15][17]

-

Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).[17]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered the gold standard for determining cytotoxicity.

Principle: The assay measures the long-term reproductive integrity of cells after treatment with a cytotoxic agent. A surviving cell is defined as one that can form a colony of at least 50 cells.[18][19]

Materials:

-

Single-cell suspension of the desired cell line

-

Complete cell culture medium

-

Test compound

-

6-well or 12-well tissue culture plates

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in multi-well plates and allow them to attach overnight.[20]

-

Drug Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, or until visible colonies are formed.[21]

-

Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution for 10-15 minutes. After removing the fixative, stain the colonies with crystal violet solution for 10-30 minutes.[20][21]

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which is measured by a flow cytometer.

Materials:

-

Cell suspension (treated and untreated)

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the test compound at the desired concentrations and time points. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[1][5]

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[1]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general experimental workflow for evaluating the cytotoxic effects of this compound derivatives and the logical relationship of the key experimental outcomes.

Caption: General experimental workflow for evaluating this compound derivatives.

Caption: Logical relationships of experimental outcomes for Illudin derivatives.

Conclusion

This compound and its sesquiterpene derivatives represent a promising class of antitumor agents with a distinct mechanism of action centered on DNA alkylation. The development of semi-synthetic analogs, such as those in the acylfulvene class, has led to compounds with improved therapeutic indices, partly due to tumor-selective activation by enzymes like PTGR1. This technical guide provides a foundational understanding of these compounds, their mechanism of action, and the key experimental protocols required for their preclinical evaluation. The provided data and methodologies are intended to support further research and development in this important area of oncology drug discovery.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of acylfulvene histiospecific toxicity in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. EP0683762B1 - Acylfulvene analogues as antitumor agents - Google Patents [patents.google.com]

- 7. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A machine learning-based gene signature of response to the novel alkylating agent LP-184 distinguishes its potential tumor indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 15. researchhub.com [researchhub.com]

- 16. benchchem.com [benchchem.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Clonogenic Assay [en.bio-protocol.org]

- 19. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 20. ossila.com [ossila.com]

- 21. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Illudin M: A Technical Guide to its Cytotoxicity in Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illudin M is a sesquiterpenoid natural product produced by fungi of the Omphalotus genus. It belongs to a class of compounds known as illudins, which are characterized by a unique spirocyclopropane ring system. This reactive functional group is central to their mechanism of action as potent alkylating agents, leading to significant cytotoxicity against a variety of tumor cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and an exploration of the signaling pathways involved in this compound-induced cell death. While much of the recent research has focused on its semi-synthetic analog, Irofulven, this guide will focus on the core properties of the parent compound, this compound, and will draw parallels to its derivatives where relevant.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and its related compounds against various human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Type |

| This compound | HL-60 | Human Promyelocytic Leukemia | Value not explicitly found in searches | N/A | N/A |

| Dehydrothis compound | HL-60 | Human Promyelocytic Leukemia | Less toxic than this compound[1] | N/A | N/A |

| Illudin S | Various | Multidrug-Resistant Tumor Cells | Varies (nM to mM range)[2] | 2 | Colony-forming assay |

| Irofulven | Various | Solid Tumors | Varies | N/A | N/A |

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the cytotoxicity of compounds like this compound.

Protocol: MTT Assay for this compound Cytotoxicity

1. Materials:

-

This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with for a new compound might be from 0.01 µM to 100 µM.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of the solvent used for the stock solution) and untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

3. Data Analysis:

-

Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.

Mandatory Visualizations

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through its action as a DNA alkylating agent.[3] The cyclopropane ring is a key feature that, upon intracellular activation, becomes a potent electrophile that can form covalent adducts with DNA.[4][5] This DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[6] While the precise signaling pathways activated by this compound are not as extensively characterized as those for its derivative Irofulven, it is understood that the DNA damage response (DDR) is a central component.

The following diagrams illustrate the proposed mechanism of action and the key signaling pathways involved in this compound-induced cytotoxicity.

Caption: this compound's mechanism of action, from cellular uptake to apoptosis.

Caption: Signaling pathways in this compound-induced apoptosis.

Caption: Experimental workflow for determining this compound cytotoxicity.

Conclusion

This compound demonstrates significant cytotoxic activity against a range of tumor cell lines, primarily through its function as a DNA alkylating agent. The resulting DNA damage activates complex signaling pathways, including the JNK and ERK pathways, which converge on the mitochondrial pathway of apoptosis. While its high toxicity has limited its direct clinical application, this compound remains a valuable lead compound in the development of novel anticancer therapies, as exemplified by the progression of its analog, Irofulven, into clinical trials. Further research to fully elucidate the specific molecular targets and signaling cascades of this compound will be crucial for the rational design of new, more selective, and effective cancer treatments. The provided protocols and diagrams offer a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this fascinating natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of cellular accumulation and toxicity of illudin S in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RePub, Erasmus University Repository: Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways. [repub.eur.nl]

- 4. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

A Preclinical Evaluation of Illudin M as an Anticancer Agent: A Technical Guide

Abstract

Illudin M, a sesquiterpene natural product isolated from mushrooms of the Omphalotus genus, has demonstrated potent cytotoxic activity against a range of cancer cell lines. Its unique chemical structure and mechanism of action, which differs from conventional chemotherapeutic agents, have positioned it as a compound of significant interest in oncology research.[1][2] Preclinical studies have revealed that this compound and its closely related analog, Illudin S, function as powerful alkylating agents upon intracellular activation, primarily inhibiting DNA synthesis and inducing a cell cycle block at the G1-S interface.[3][4] A key feature of illudins is their efficacy against multidrug-resistant (MDR) cancer cells, suggesting a mechanism that circumvents common resistance pathways.[3][5] However, the clinical development of parent illudins has been hampered by a narrow therapeutic index and indiscriminate toxicity.[6][7] This has spurred the development of semi-synthetic derivatives, such as dehydrothis compound and Irofulven (hydroxymethylacylfulvene), which have shown an improved therapeutic window and significant antitumor activity in in vivo xenograft models.[5][8] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, summarizing in vitro and in vivo data, outlining key experimental protocols, and visualizing the molecular pathways it modulates.

Mechanism of Action

The anticancer activity of this compound is contingent on its intracellular transformation into a potent alkylating agent. This process confers its cytotoxicity and is central to its unique pharmacological profile.

Bioactivation and DNA Alkylation

This compound is a pro-drug that requires intracellular bioactivation. This occurs via a reduction of its α,β-unsaturated ketone by cellular reductases or through reaction with nucleophiles like glutathione.[7] This activation unmasks the reactive cyclopropane ring, transforming the molecule into a potent electrophile. This activated intermediate then covalently binds to biological macromolecules, with a primary affinity for DNA, thereby forming DNA adducts.[7][9] This alkylation disrupts DNA structure and function, interfering with critical cellular processes like replication and transcription. The ketone functional group has been identified as essential for this cytotoxic activity; its reduction, as seen in dihydrothis compound, results in a dramatic (three orders of magnitude) loss of toxicity.[3][4][6]

Impact on Cellular Processes and DNA Repair

The formation of illudin-DNA adducts is a catastrophic event for the cell. Kinetic studies using radiolabeled precursors for DNA, RNA, and protein synthesis (thymidine, uridine, and leucine, respectively) showed that illudins have a primary inhibitory effect on DNA synthesis.[3][4][10] This leads to an arrest of the cell cycle at the G1-S transition phase, preventing cells from entering the DNA synthesis phase.[3][4]

Unlike damage caused by many other alkylating agents, illudin-induced lesions are not recognized or processed by global genome nucleotide excision repair (GG-NER) pathways.[11][12] Instead, they are exclusively repaired by pathways coupled to cellular processes: transcription-coupled NER (TC-NER) and replication-coupled repair.[11][12] This suggests that the lesions are only addressed when they physically impede the progress of RNA or DNA polymerases. This unique mode of interaction with DNA repair machinery may contribute to its potency and its activity profile in cells with specific repair deficiencies.

Basis for Selective Cytotoxicity

The selective toxicity of illudins towards certain cancer types is not fully elucidated but appears to be linked to drug transport.[13] Studies with radiolabeled Illudin S showed that sensitive cell lines, such as human myeloid leukemia HL60 cells, possess a saturable, energy-dependent transport mechanism that facilitates rapid intracellular accumulation of the drug.[13][14][15] In contrast, less sensitive cells lack this efficient uptake system, resulting in significantly lower intracellular drug concentrations.[13][15] This suggests that the expression or activity of a specific transporter protein may be a key determinant of a tumor's sensitivity to illudins.

In Vitro Preclinical Evaluation

In vitro studies have been crucial for establishing the potency, selectivity, and spectrum of activity of this compound and its analogs.

Cytotoxicity Across Cancer Cell Lines

Illudins M and S demonstrate potent cytotoxicity, with IC50 values in the low nanomolar range for sensitive cell lines, particularly those of hematopoietic origin.[3][4] Myeloid and T-lymphocyte leukemias are among the most sensitive, whereas B-cell leukemias, melanomas, and ovarian carcinomas are noted to be at least 10 times more resistant.[3][4][10] The development of this compound derivatives has aimed to enhance selectivity. For instance, a retinoate ester of this compound showed significantly greater cytotoxicity against glioblastoma cells compared to normal neurons and astrocytes, highlighting a potential strategy to improve the therapeutic index.[7]

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (48h exposure) | Reference |

|---|---|---|---|---|

| This compound (1) | HL-60 | Leukemia | ~50-400 nM (range across brain-derived cells) | [7] |

| U87 | Glioblastoma | ~50-400 nM (range across brain-derived cells) | [7] | |

| Primary Neurons | Non-malignant | ~50-400 nM (range across brain-derived cells) | [7] | |

| Primary Astrocytes | Non-malignant | ~50-400 nM (range across brain-derived cells) | [7] | |

| This compound Retinoate (2) | U87 | Glioblastoma | ~1 µM | [7] |

| U251 | Glioblastoma | ~1 µM | [7] | |

| Primary Neurons | Non-malignant | >10 µM (Stimulated growth) | [7] | |

| Primary Astrocytes | Non-malignant | >10 µM | [7] | |

| MCF-7+Topo | Breast (MDR) | ~1 µM | [7] | |

| Illudin S | Myeloid/T-cell Leukemia | Leukemia | 6-11 nM | [3][4] |

| B-cell Leukemia | Leukemia | >100 nM | [3][4] | |

| Melanoma | Melanoma | >100 nM | [3][4] |

| | Ovarian Carcinoma | Ovarian | >100 nM |[3][4] |

Note: IC50 values are approximate and depend on specific experimental conditions (e.g., exposure time).

Activity in Multidrug-Resistant (MDR) Models

A significant advantage of illudins is their ability to overcome common mechanisms of multidrug resistance. Illudin S was shown to be equally effective against parental CEM T-lymphocyte leukemia cells and a subline expressing the P-glycoprotein (MDR1) transporter.[3][4] Furthermore, its activity is retained in cell lines resistant to a wide array of conventional drugs, including those with resistance mediated by MRP, topoisomerase I/II alterations, or increased DNA repair capacity.[5][15] This suggests that this compound and its derivatives could be valuable for treating refractory or relapsed cancers.

In Vivo Preclinical Evaluation

While in vitro data were promising, in vivo studies highlighted the toxicity challenges of parent illudins and demonstrated the improved therapeutic potential of their derivatives.

Efficacy in Animal Models

Early studies in rodent tumor models revealed that parent illudins have a narrow therapeutic index, with high toxicity limiting the achievable effective dose.[6] This led to the synthesis of analogs designed for better tolerability and efficacy. Dehydrothis compound, a first-generation analog, showed significant success where Illudin S failed, effectively inhibiting tumor growth and prolonging the lifespan of mice bearing MV522 lung carcinoma xenografts.[5][16] The semi-synthetic derivative Irofulven (HMAF) demonstrated even more remarkable activity, causing complete tumor regression in the majority of animals in an MX-1 breast cancer xenograft model and showing significant efficacy against lung and colon carcinoma models.[8]

Table 2: In Vivo Efficacy of Illudin Derivatives in Human Tumor Xenograft Models

| Compound | Animal Model | Tumor Model | Dosing & Route | Key Outcome | Reference |

|---|---|---|---|---|---|

| Illudin S | Nude Mice | Various | Not specified | Ineffective | [5] |

| Dehydrothis compound | Nude Mice | MV522 Lung Carcinoma | IP or IV | Inhibited xenograft growth; prolonged lifespan. Efficacy equaled Mitomycin C. | [5] |

| Irofulven (HMAF) | Athymic Mice | MX-1 Breast Carcinoma | 3-7.5 mg/kg/day x 5 (IV) | Complete regression in 29 of 30 animals. | [8] |

| Irofulven (HMAF) | Athymic Mice | MV522 Lung Carcinoma | 3.75-7.5 mg/kg/day x 5 (IP) | Extensive tumor shrinkage. | [8] |

| Irofulven (HMAF) | Athymic Mice | HT-29 Colon Carcinoma | 3.75-7.5 mg/kg/day x 5 (IP) | Significant tumor growth inhibition. |[8] |

Key Experimental Protocols

The preclinical evaluation of this compound involves a series of standardized in vitro and in vivo assays to characterize its bioactivity.

In Vitro Cytotoxicity Assay (Colony Formation)

-

Cell Plating: Seed cancer cells (e.g., HL-60) in a 6-well plate at a low density (e.g., 500 cells/well) in a suitable medium.

-

Drug Exposure: After 24 hours, treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours for acute exposure or continuous for chronic).

-

Wash and Culture: For acute exposure, wash the cells with PBS to remove the drug and add fresh medium.

-

Incubation: Incubate the plates for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing >50 cells.

-

Analysis: Calculate the IC50 value, which is the drug concentration that inhibits colony formation by 50% compared to an untreated control.

Cell Cycle Analysis by Flow Cytometry

-

Treatment: Culture cells to ~70% confluency and treat with this compound at various concentrations (e.g., 1x and 5x IC50) for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and stain the DNA with propidium iodide (PI).

-

Acquisition: Analyze the cells using a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Human Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 MV522 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment: Administer this compound (or a derivative) via a specified route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., daily for 5 days). The control group receives the vehicle.

-

Monitoring: Monitor tumor volume (using calipers) and animal body weight 2-3 times per week.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size or at the end of the treatment cycle. Efficacy is measured by tumor growth inhibition or regression.

Signaling Pathways Modulated by Illudins

The DNA damage inflicted by illudins triggers cellular stress responses, primarily the DNA Damage Response (DDR) pathway. Studies on the derivative Irofulven show it activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a master regulator of the DDR.[17] Activated ATM then phosphorylates a cascade of downstream targets, including p53, CHK2, and NBS1, to orchestrate cell cycle arrest and apoptosis.[17] Separately, Illudin S has been shown to reactivate the tumor suppressor p53 by directly inhibiting its negative regulator, Mdm2.[18]

Summary and Future Directions

This compound is a potent natural cytotoxic agent with a compelling and unique mechanism of action centered on DNA alkylation. Its activity in multidrug-resistant models makes it and its analogs attractive candidates for cancers that have failed standard therapies. The primary obstacle remains its therapeutic index. Preclinical evaluation has successfully guided the development of derivatives like Irofulven, which demonstrate superior in vivo efficacy and safety profiles. Future research should focus on further refining the molecular structure to enhance tumor selectivity, identifying the specific cellular transporters responsible for its uptake to develop predictive biomarkers, and exploring combination therapies that may synergize with its unique DNA-damaging properties.

References

- 1. Anticancer active illudins: recent developments of a potent alkylating compound class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Active Illudins: Recent Developments of a Potent Alkyl...: Ingenta Connect [ingentaconnect.com]

- 3. Preclinical evaluation of illudins as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo studies on the anticancer activity of dehydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Antitumor Effects of a New Retinoate of the Fungal Cytotoxin this compound in Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Preclinical evaluation of illudins as anticancer agents. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-tumour compounds illudin S and Irofulven induce DNA lesions ignored by global repair and exclusively processed by transcription- and replication-coupled repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical evaluation of illudins as anticancer agents: basis for selective cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Characterization of cellular accumulation and toxicity of illudin S in sensitive and nonsensitive tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Illudin M

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illudin M is a sesquiterpene natural product isolated from the fungus Omphalotus illudens. It exhibits potent cytotoxic activity, making it a molecule of significant interest in the field of oncology and drug development. This document provides a detailed protocol for the total synthesis of racemic this compound, based on the efficient 6-step synthesis developed by Kinder and Bair. The key transformation in this synthetic route is a rhodium(II)-catalyzed 1,3-dipolar cycloaddition of a carbonyl ylide. These application notes are intended to serve as a comprehensive guide for the laboratory preparation of (±)-Illudin M, facilitating further research into its biological activity and the development of novel analogs.

I. Overall Synthetic Scheme

The total synthesis of (±)-Illudin M is accomplished in six steps starting from 1-acetyl-1-(diazoacetyl)cyclopropane and 4-bromo-5,5-dimethyl-2-cyclopentenone. The synthesis involves a key cycloaddition reaction to construct the tricyclic core, followed by functional group manipulations to yield the final product.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the (±)-Illudin M total synthesis.

| Step | Reaction | Starting Material (SM) | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | 1,3-Dipolar Cycloaddition | 1-acetyl-1-(diazoacetyl)cyclopropane | 4-bromo-5,5-dimethyl-2-cyclopentenone, Rh₂(OAc)₄ (cat.) | Benzene | 80 | 1 | Tricyclic adduct | Not specified |

| 2 | Elimination | Tricyclic adduct | DBU | Benzene | 80 | 1 | Dehydrothis compound | 54 (from step 1) |

| 3 | Reduction | Dehydrothis compound | LiAlH₄ | THF | 5 | Not specified | Diol intermediate | Not specified |

| 4 | Oxidation | Diol intermediate | MnO₂ | CH₂Cl₂ | RT | 1 | Hydroxyketone | Not specified |

| 5 | Methylation | Hydroxyketone | NaH, MeI | THF | RT | 1 | Methoxyketone | Not specified |

| 6 | Reduction | Methoxyketone | LiAlH₄ | THF | 5 | Not specified | (±)-Illudin M | Not specified |

Note: Yields for intermediate steps were not explicitly provided in the primary literature; the reported overall yield for the formation of Dehydrothis compound from the starting materials is 54%.

III. Experimental Protocols

Step 1 & 2: Synthesis of Dehydrothis compound (Tricyclic Enone)

This procedure combines the initial cycloaddition and subsequent elimination into a one-pot synthesis of Dehydrothis compound.

Materials:

-

1-acetyl-1-(diazoacetyl)cyclopropane

-

4-bromo-5,5-dimethyl-2-cyclopentenone

-

Rhodium(II) diacetate dimer (Rh₂(OAc)₄)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Benzene, anhydrous

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-5,5-dimethyl-2-cyclopentenone (1.0 equiv) in anhydrous benzene, add a catalytic amount of rhodium(II) diacetate dimer.

-

Heat the mixture to reflux (80 °C).

-

Add a solution of 1-acetyl-1-(diazoacetyl)cyclopropane (1.0 equiv) in anhydrous benzene dropwise to the refluxing mixture over 1 hour.

-

After the addition is complete, continue to reflux the mixture for an additional hour.

-

Cool the reaction mixture to room temperature and add DBU (1.1 equiv).

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% ethyl acetate-hexanes) to afford Dehydrothis compound as a white solid.

Characterization Data for Dehydrothis compound:

-

Melting Point: 66-67 °C

-